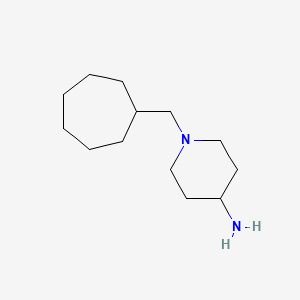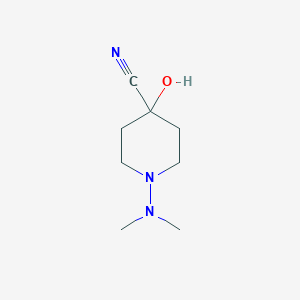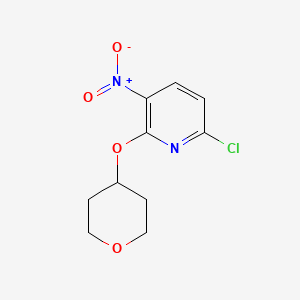![molecular formula C14H16N2O B8347262 N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B8347262.png)
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a methoxy group attached to the benzyl moiety and two amine groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine typically involves the reaction of 2-methoxybenzyl chloride with benzene-1,2-diamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy group and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents. These reactions can be carried out under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in these interactions, allowing the compound to bind to its targets and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine can be compared with other similar compounds, such as:
N-(2-Methoxy-benzyl)-phenethylamine: This compound has a similar structure but with a phenethylamine backbone instead of a benzene-1,2-diamine backbone.
N-(2-Methoxy-benzyl)-benzene-1,3-diamine: This compound differs in the position of the amine groups on the benzene ring.
N-(2-Methoxy-benzyl)-benzene-1,4-diamine: Similar to the previous compound, but with the amine groups in the para position.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-N-[(2-methoxyphenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2O/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15/h2-9,16H,10,15H2,1H3 |
InChIキー |
RXDLHXPFPJZQLK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC2=CC=CC=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(3,5-difluorobenzyl)-3-({[4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)phenyl]carbonyl}amino)-1H-indazole-1-carboxylate](/img/structure/B8347211.png)





![4-[[4-[2,6-Dichloro-4-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8347266.png)



![1-(2,2,4-Trimethyl-[1,3]dioxolan-4-yl)ethanone](/img/structure/B8347280.png)
